(6-Chloroquinolin-4-yl)methanamine dihydrochloride
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Overview
Description
(6-Chloroquinolin-4-yl)methanaminedihydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroquinolin-4-yl)methanaminedihydrochloride typically involves the reaction of 6-chloroquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and recrystallization are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Chloroquinolin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(6-Chloroquinolin-4-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-Chloroquinolin-4-yl)methanaminedihydrochloride involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of (6-Chloroquinolin-4-yl)methanaminedihydrochloride.
7-Chloroquinoline: Another derivative with similar biological activities
Uniqueness: (6-Chloroquinolin-4-yl)methanaminedihydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H11Cl3N2 |
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Molecular Weight |
265.6 g/mol |
IUPAC Name |
(6-chloroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
InChI Key |
YUJDLIFUACGXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)CN.Cl.Cl |
Origin of Product |
United States |
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